molecular formula C14H19N3O2S B11262577 6-butyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-butyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11262577
M. Wt: 293.39 g/mol
InChI Key: JDLGADMQBUBDKP-UHFFFAOYSA-N
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Description

6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including 6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE, typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Amines for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Amino derivatives.

Mechanism of Action

The mechanism of action of 6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and methylsulfanyl groups, in particular, may enhance its lipophilicity and ability to interact with biological targets.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

6-butyl-1,3-dimethyl-5-methylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H19N3O2S/c1-5-6-7-9-8-15-12-10(11(9)20-4)13(18)17(3)14(19)16(12)2/h8H,5-7H2,1-4H3

InChI Key

JDLGADMQBUBDKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C2C(=C1SC)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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